molecular formula C17H19NO4 B5340928 3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5340928
M. Wt: 301.34 g/mol
InChI Key: RCKNSFNYAFHSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is often catalyzed by acids or bases to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds.

Scientific Research Applications

3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-DIMETHYL 1-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
  • 3,5-DIMETHYL 1-METHYL-4-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Uniqueness

3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the specific positioning of the methyl and phenyl groups on the dihydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 1-methyl-4-(3-methylphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-6-5-7-12(8-11)15-13(16(19)21-3)9-18(2)10-14(15)17(20)22-4/h5-10,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKNSFNYAFHSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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